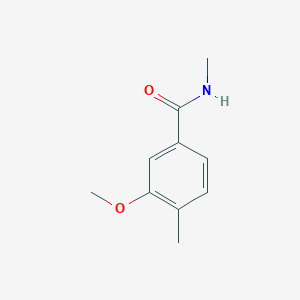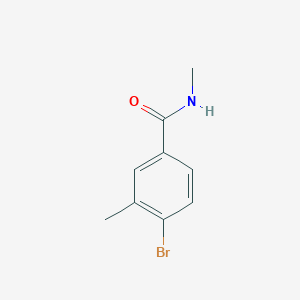
Methyl 2-chloro-5-nitrophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-nitrophenylacetate (M2CNP) is an organic compound that is widely used in scientific research. It is a versatile compound that has multiple applications in the laboratory and in research studies. M2CNP is a colorless, crystalline solid with a melting point of 91-93°C and a boiling point of 250-252°C. Its chemical structure is composed of a nitro group attached to an acetate group, and a methyl group attached to the nitro group. It is soluble in water, methanol, ethanol, and acetone.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-nitrophenylacetate is a useful compound for scientific research. It has been used in a variety of studies, including studies of enzyme kinetics, protein-ligand binding, and the synthesis of novel compounds. It has also been used as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
Methyl 2-chloro-5-nitrophenylacetate is an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. Its mechanism of action is not fully understood, but it is thought to act as a competitive inhibitor of these enzymes. It is also thought to inhibit the activity of other enzymes, such as proteases and phosphatases.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In animal studies, it has been shown to inhibit platelet aggregation and reduce inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-chloro-5-nitrophenylacetate is a useful compound for laboratory experiments. It is relatively stable and easy to handle, and its solubility in a variety of solvents makes it suitable for a variety of applications. However, it is toxic in large amounts and should be handled with caution.
Direcciones Futuras
Methyl 2-chloro-5-nitrophenylacetate has potential applications in a variety of areas. It could be used in the development of new drugs or other therapeutic agents. It could also be used to study enzyme kinetics and protein-ligand binding in more detail. In addition, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to develop new synthetic methods for the production of organic compounds.
Métodos De Síntesis
Methyl 2-chloro-5-nitrophenylacetate can be synthesized using a variety of methods. One popular method is the nitration of phenylacetate with nitric acid and sulfuric acid. The reaction produces a mixture of 2-chloro-5-nitrophenylacetate and 2-chloro-4-nitrophenylacetate, which can be separated by crystallization. Another method involves the reaction of phenylacetate with chlorosulfonic acid, followed by nitration with nitric acid.
Propiedades
IUPAC Name |
methyl 2-(2-chloro-5-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXRGYKJNMEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)

